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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylpyrimidine

Cat. No.: B1314056 Get Quote

Application Note: Sonogashahi-Coupling-Reaktion
mit 4-Chlor-2,5-dimethylpyrimidin
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung:

Die Sonogashira-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von

Kohlenstoff-Kohlenstoff-Bindungen zwischen einem terminalen Alkin und einem Aryl- oder

Vinylhalogenid.[1][2] Diese Reaktion, die durch einen Palladium-Katalysator und

typischerweise einen Kupfer(I)-Cokatalysator katalysiert wird, ist zu einem unverzichtbaren

Werkzeug in der organischen Synthese geworden, insbesondere bei der Konstruktion

komplexer Moleküle mit vielfältigen Anwendungen in Pharmazeutika, Naturstoffen und

organischen Materialien.[1][3][4] Die Reaktion verläuft im Allgemeinen unter milden

Bedingungen, toleriert eine Vielzahl von funktionellen Gruppen und kann bei Raumtemperatur

durchgeführt werden, was sie für thermisch empfindliche Substrate geeignet macht.[1][4]

Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die

Sonogashira-Kupplungsreaktion von 4-Chlor-2,5-dimethylpyrimidin mit verschiedenen

terminalen Alkinen. Da Arylchloride im Allgemeinen weniger reaktiv sind als die

entsprechenden Bromide oder Iodide, werden in diesem Protokoll Schlüsselfaktoren für eine

erfolgreiche Kupplung hervorgehoben.[5] Die hier beschriebenen Methoden basieren auf
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etablierten Verfahren für Sonogashira-Kupplungen von anspruchsvollen Substraten und sollen

als Ausgangspunkt für die Optimierung in spezifischen Forschungsanwendungen dienen.

Reaktionsprinzip und katalytischer Zyklus:

Die Sonogashira-Reaktion verläuft über zwei miteinander verbundene katalytische Zyklen:

einen Palladiumzyklus und einen Kupferzyklus.

Palladium-Zyklus: Der aktive Pd(0)-Katalysator unterliegt einer oxidativen Addition mit dem

Arylhalogenid (4-Chlor-2,5-dimethylpyrimidin). Der resultierende Pd(II)-Komplex durchläuft

dann eine Transmetallierung mit einem Kupferacetylid-Zwischenprodukt. Die reduktive

Eliminierung aus diesem Komplex liefert das Endprodukt und regeneriert den Pd(0)-

Katalysator.[6]

Kupfer-Zyklus: Der Kupfer(I)-Cokatalysator reagiert mit dem terminalen Alkin in Gegenwart

einer Base zu einem Kupferacetylid.[6] Dieses Kupferacetylid fungiert als aktivierte Spezies

für die Kupplungsreaktion.[1]

Es wurden auch kupferfreie Varianten entwickelt, um die Bildung von Alkin-

Homokupplungsnebenprodukten zu vermeiden.[7][8]

Experimentelle Protokolle
Wichtiger Sicherheitshinweis: Diese Reaktionen sollten in einem gut belüfteten Abzug

durchgeführt werden. Alle Reagenzien sind brennbar und/oder toxisch. Es sollte stets

geeignete persönliche Schutzausrüstung (PSA) getragen werden, einschließlich Schutzbrille,

Laborkittel und Handschuhe. Reaktionen, die Phosphinliganden beinhalten, sollten aufgrund

ihrer Luftempfindlichkeit und Toxizität mit Vorsicht gehandhabt werden.[6]

Protokoll 1: Traditionelle Kupfer-katalysierte
Sonogashira-Kupplung
Dieses Protokoll eignet sich für eine breite Palette von terminalen Alkinen.

Materialien:
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Reagenz Molare Äquivalente
Beispielmenge (für 1 mmol
Substrat)

4-Chlor-2,5-dimethylpyrimidin 1 142,6 mg

Terminales Alkin 1.2 Variiert

Tetrakis(triphenylphosphin)pall

adium(0) (Pd(PPh₃)₄)
0.02 23,1 mg

Kupfer(I)-iodid (CuI) 0.04 7,6 mg

Triethylamin (TEA) 2 0,28 mL

Lösungsmittel (z. B. THF, DMF,

Toluol), wasserfrei und entgast
- 10 mL

Verfahren:

Geben Sie 4-Chlor-2,5-dimethylpyrimidin, Pd(PPh₃)₄ und CuI in einen trockenen, mit

Inertgas (Argon oder Stickstoff) gespülten Schlenk-Kolben.

Fügen Sie das wasserfreie, entgaste Lösungsmittel hinzu, um eine ca. 0,1 M Lösung in

Bezug auf das Pyrimidin herzustellen.

Fügen Sie Triethylamin und anschließend das terminale Alkin über eine Spritze hinzu.

Rühren Sie die Reaktionsmischung bei Raumtemperatur oder erhitzen Sie sie auf 50-70 °C.

Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder

Flüssigchromatographie-Massenspektrometrie (LC-MS).

Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

Verdünnen Sie die Reaktionsmischung mit einem geeigneten organischen Lösungsmittel (z.

B. Ethylacetat) und waschen Sie sie mit Wasser und anschließend mit gesättigter

Kochsalzlösung.

Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und

dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
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Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das

gewünschte Produkt zu erhalten.

Protokoll 2: Kupferfreie Sonogashira-Kupplung mit
XPhos
Dieses Protokoll ist vorteilhaft, um die Homokupplung des Alkins zu minimieren, und ist

besonders nützlich für elektronenarme Arylchloride.

Materialien:

Reagenz Molare Äquivalente
Beispielmenge (für 1 mmol
Substrat)

4-Chlor-2,5-dimethylpyrimidin 1 142,6 mg

Terminales Alkin 1.5 Variiert

Tris(dibenzylidenaceton)dipalla

dium(0) (Pd₂(dba)₃)
0.01 9,2 mg

XPhos (2-

Dicyclohexylphosphino-2',4',6'-

triisopropylbiphenyl)

0.04 19,1 mg

Cäsiumcarbonat (Cs₂CO₃) 2 651,6 mg

Lösungsmittel (z. B. 1,4-

Dioxan, Toluol), wasserfrei und

entgast

- 10 mL

Verfahren:

Geben Sie in einer Handschuhbox oder unter Inertgasatmosphäre Pd₂(dba)₃ und XPhos in

einen trockenen Schlenk-Kolben.

Fügen Sie das wasserfreie, entgaste Lösungsmittel hinzu und rühren Sie 10 Minuten lang,

um die Vorkatalysatorbildung zu ermöglichen.
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Fügen Sie 4-Chlor-2,5-dimethylpyrimidin, Cäsiumcarbonat und das terminale Alkin hinzu.

Erhitzen Sie die Reaktionsmischung auf 100-120 °C.

Überwachen Sie die Reaktion mittels DC oder LC-MS.

Nach Abschluss der Reaktion kühlen Sie auf Raumtemperatur ab.

Filtrieren Sie die Reaktionsmischung durch ein Celite®-Pad, um anorganische Salze zu

entfernen, und waschen Sie mit dem Reaktionslösungsmittel.[6]

Konzentrieren Sie das Filtrat unter reduziertem Druck.

Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel.

Protokoll 3: Mikrowellen-unterstützte Sonogashira-
Kupplung
Die Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen, insbesondere bei

weniger reaktiven Chloriden.[5][9]

Materialien:

Reagenz Molare Äquivalente
Beispielmenge (für 0,5
mmol Substrat)

4-Chlor-2,5-dimethylpyrimidin 1 71,3 mg

Terminales Alkin 1.5 Variiert

Dichlorobis(triphenylphosphin)

palladium(II) (PdCl₂(PPh₃)₂)
0.03 10,5 mg

Kupfer(I)-iodid (CuI) 0.05 4,8 mg

Kaliumcarbonat (K₂CO₃) 2 138,2 mg

Lösungsmittel (z. B. DMF,

DMSO), wasserfrei und

entgast

- 5 mL
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Verfahren:

Geben Sie 4-Chlor-2,5-dimethylpyrimidin, das terminale Alkin, PdCl₂(PPh₃)₂, CuI und K₂CO₃

in ein Mikrowellenreaktionsgefäß.

Fügen Sie das wasserfreie, entgaste Lösungsmittel hinzu.

Verschließen Sie das Gefäß und stellen Sie es in den Mikrowellenreaktor.

Erhitzen Sie die Mischung für 15-60 Minuten auf 100-150 °C unter Mikrowellenbestrahlung.

Nach Abschluss der Reaktion kühlen Sie das Gefäß auf Raumtemperatur ab.

Führen Sie eine wässrige Aufarbeitung und Reinigung wie in Protokoll 1 beschrieben durch.

Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die typischen Reaktionsbedingungen für die Sonogashira-Kupplung

von Arylchloriden zusammen, die als Ausgangspunkt für die Optimierung mit 4-Chlor-2,5-

dimethylpyrimidin dienen können.

Parameter
Protokoll 1
(Traditionell)

Protokoll 2
(Kupferfrei)

Protokoll 3
(Mikrowelle)

Pd-Katalysator (mol%) Pd(PPh₃)₄ (2%) Pd₂(dba)₃ (1%) PdCl₂(PPh₃)₂ (3%)

Ligand (mol%) - XPhos (4%) -

Cu-Cokatalysator

(mol%)
CuI (4%) - CuI (5%)

Base Triethylamin Cäsiumcarbonat Kaliumcarbonat

Lösungsmittel THF, DMF, Toluol 1,4-Dioxan, Toluol DMF, DMSO

Temperatur (°C) 25 - 70 100 - 120 100 - 150

Reaktionszeit 2 - 24 h 4 - 24 h 15 - 60 min

Typische Ausbeuten Mäßig bis gut Gut bis ausgezeichnet Gut bis ausgezeichnet
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Visualisierungen
Allgemeiner Arbeitsablauf für die Sonogashira-Reaktion

Reaktionsaufbau
(Inertgasatmosphäre)

Zugabe von
4-Chlor-2,5-dimethylpyrimidin,

Katalysator, Base

Schritt 1

Zugabe von
Lösungsmittel und
terminalem Alkin

Schritt 2

Reaktion
(Rühren/Erhitzen)

Schritt 3

Reaktionsüberwachung
(DC/LC-MS)

Schritt 4

Aufarbeitung
(Extraktion, Waschen)

Reaktion vollständig

Reinigung
(Säulenchromatographie)

Schritt 5

Produktcharakterisierung
(NMR, MS)

Schritt 6
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Click to download full resolution via product page

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für die Sonogashira-Kupplungsreaktion.

Katalytischer Zyklus der Sonogashira-Reaktion
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Palladium-Zyklus

Kupfer-Zyklus

Pd(0)L₂

Oxidative
Addition

Ar-X

Ar-Pd(II)(X)L₂

Transmetallierung

Cu-C≡CR

Ar-Pd(II)(C≡CR)L₂

Reduktive
Eliminierung

Ar-C≡CR

CuX

Cu-C≡CR

+ Alkin, Base

H-C≡CR Base

Click to download full resolution via product page

Abbildung 2: Vereinfachtes Schema der katalytischen Zyklen der Sonogashira-Reaktion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1314056?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

